molecular formula C8H5BrClF3O B6335264 (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol CAS No. 1033805-25-2

(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B6335264
CAS No.: 1033805-25-2
M. Wt: 289.47 g/mol
InChI Key: KNGKJEAJYVSAIV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, such as azides or thiocyanates.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of halogens and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is explored for its potential therapeutic effects. Its chiral nature allows for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol
  • ®-1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
  • ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethylamine

Uniqueness

Compared to similar compounds, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the trifluoromethyl group makes it a unique and versatile compound for various applications.

Properties

IUPAC Name

(1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGKJEAJYVSAIV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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